molecular formula C14H11Cl2N B11959823 2,5-Dichloro-N-(4-methylbenzylidene)aniline CAS No. 73256-37-8

2,5-Dichloro-N-(4-methylbenzylidene)aniline

Katalognummer: B11959823
CAS-Nummer: 73256-37-8
Molekulargewicht: 264.1 g/mol
InChI-Schlüssel: KAHPEQDXZGHVQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-N-(4-methylbenzylidene)aniline is an organic compound with the molecular formula C14H11Cl2N It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms and a benzylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(4-methylbenzylidene)aniline typically involves the condensation reaction between 2,5-dichloroaniline and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and crystallization, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-N-(4-methylbenzylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorine atoms on the aniline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2,5-dichloro-N-(4-methylbenzyl)aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-N-(4-methylbenzylidene)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-N-(4-methylbenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dichloro-N-(4-methylbenzylidene)aniline
  • 3,4-Dichloro-N-(4-methylbenzylidene)aniline
  • 2,5-Dichloro-N-(2,4-dichlorobenzylidene)aniline
  • 2,5-Dichloro-N-(2,5-dimethoxybenzylidene)aniline

Uniqueness

2,5-Dichloro-N-(4-methylbenzylidene)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

73256-37-8

Molekularformel

C14H11Cl2N

Molekulargewicht

264.1 g/mol

IUPAC-Name

N-(2,5-dichlorophenyl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H11Cl2N/c1-10-2-4-11(5-3-10)9-17-14-8-12(15)6-7-13(14)16/h2-9H,1H3

InChI-Schlüssel

KAHPEQDXZGHVQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.